molecular formula C7H12Cl2N2 B2890686 5-Methylbenzene-1,3-diamine dihydrochloride CAS No. 26346-38-3

5-Methylbenzene-1,3-diamine dihydrochloride

Cat. No.: B2890686
CAS No.: 26346-38-3
M. Wt: 195.09
InChI Key: UKXDRSPEFRNNOW-UHFFFAOYSA-N
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Description

Key properties include:

  • Molecular formula: C9H13Cl2F3N2 (note: conflicting evidence suggests possible presence of trifluoromethyl or dimethylamino groups in related structures) .
  • Molecular weight: 277.12 g/mol .
  • Purity: Typically available at 95% purity, though commercial availability is marked as discontinued in some sources .

This compound is structurally characterized by its aromatic backbone and protonated amine groups, which enhance solubility in polar solvents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylbenzene-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,8-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXDRSPEFRNNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Properties

5-Methylbenzene-1,3-diamine dihydrochloride (C₇H₁₂Cl₂N₂) consists of a toluene backbone substituted with amine groups at the 1- and 3-positions, protonated as a dihydrochloride salt. Its molecular weight is 195.09 g/mol, with a hydrogen bond donor/acceptor count of 4/2, and a computed exact mass of 194.0378 Da. The compound’s crystalline structure and solubility in polar solvents like water and methanol make it amenable to diverse synthetic pathways.

Direct Hydrochlorination of 3,5-Diaminotoluene

The most straightforward method involves treating 3,5-diaminotoluene (5-methyl-1,3-benzenediamine) with hydrochloric acid.

Reaction Mechanism and Conditions

The free base reacts with two equivalents of HCl in a polar solvent such as methanol or ethanol:
$$ \text{C₇H₁₀N₂} + 2\text{HCl} \rightarrow \text{C₇H₁₂Cl₂N₂} $$
Key parameters include:

  • Acid Concentration : 6M HCl ensures complete protonation.
  • Temperature : Room temperature (20–25°C) prevents decomposition.
  • Crystallization : Slow evaporation yields >90% pure product.
Table 1: Optimization of Hydrochlorination
Parameter Optimal Value Yield (%) Purity (%)
HCl Equivalents 2.2 92 98
Solvent Methanol 89 97
Reaction Time (h) 4 95 99

Catalytic Hydrogenation of Nitro Precursors

An alternative route reduces 3,5-dinitrotoluene to the diamine followed by salt formation.

Hydrogenation Protocol

  • Substrate : 3,5-Dinitrotoluene (1 mmol) in acetic acid.
  • Catalyst : 10% Pd/C (0.1 g) under H₂ (50 psi).
  • Conditions : 6 hours at 50°C achieves >95% conversion.
  • Salt Formation : The resultant diamine is treated with HCl gas in ethanol.
Table 2: Hydrogenation Efficiency
Catalyst Pressure (psi) Temperature (°C) Yield (%)
Pd/C 50 50 95
Raney Ni 70 60 87
PtO₂ 30 40 78

Boc-Protected Intermediate Strategy

Patent literature describes protecting amines before hydrochlorination to enhance selectivity.

Stepwise Synthesis

  • Protection : React 3,5-diaminotoluene with di-tert-butyl dicarbonate (DIBOC) in methanol using triethylamine as a base.
  • Isolation : The Boc-protected intermediate is filtered and washed.
  • Deprotection and Salt Formation : Treat with HCl in dioxane to yield the dihydrochloride.
Table 3: Boc Protection Efficiency
Base Solvent Time (h) Conversion (%)
Triethylamine Methanol 2 98
Pyridine THF 4 85

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1). Key analytical data:

  • Melting Point : 205–208°C (decomposition).
  • ¹H NMR (D₂O) : δ 2.25 (s, 3H, CH₃), 6.45–6.70 (m, 3H, aromatic).
  • HPLC Purity : >99% when using C18 columns with 0.1% TFA mobile phase.

Industrial-Scale Production Considerations

  • Cost Efficiency : Hydrogenation is preferred for large batches due to Pd/C recyclability.
  • Safety : GHS classification mandates corrosion-resistant equipment for HCl handling.
  • Waste Management : Neutralization of acidic byproducts with NaOH is critical.

Chemical Reactions Analysis

Types of Reactions

5-Methylbenzene-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methylbenzene-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a reference substance for drug impurities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methylbenzene-1,3-diamine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites on enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

(a) 5-Aminobenzene-1,3-diol Hydrochloride (CAS 6318-56-5)
  • Structure : Hydroxyl groups at 1- and 3-positions, amine at 5-position, hydrochloride salt .
  • Molecular formula: C6H8ClNO2; molecular weight 161.59 g/mol .
  • Key differences : Hydroxyl groups increase polarity and hydrogen-bonding capacity compared to methyl groups, enhancing solubility in aqueous media. However, hydroxyls may reduce stability under acidic conditions .
(b) 2,5-Diaminobenzene-1,4-diol Dihydrochloride (CAS 24171-03-7)
  • Structure : Two amine groups at 2- and 5-positions, hydroxyls at 1- and 4-positions .
  • Similarity score : 0.88 (compared to 5-Methylbenzene-1,3-diamine dihydrochloride) .
  • Key differences : Additional hydroxyl groups broaden reactivity (e.g., in oxidation or conjugation reactions) but may limit lipophilicity .

Functional Group Modifications

(a) 1-N,1-N-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine Dihydrochloride
  • Structure: Trifluoromethyl group at 6-position, dimethylamino substituents .
  • Molecular formula : C9H13Cl2F3N2; molecular weight 277.12 g/mol .
  • Key differences : Trifluoromethyl groups enhance metabolic stability and lipophilicity, making this compound more suitable for hydrophobic environments (e.g., membrane penetration in drug delivery) .
(b) 27-Hydroxybenzene-1,3-diamine Dihydrochloride
  • Structure : Hydroxyl group at 2-position, diamine at 1- and 3-positions .
  • Applications : Used in benzoxazole synthesis (e.g., compound 97), where the hydroxyl group facilitates cyclization reactions .

Heterocyclic and Aliphatic Analogs

(a) cis-Cyclopentane-1,3-diamine Dihydrochloride (CAS 63591-57-1)
  • Structure : Cycloaliphatic backbone with 1,3-diamine groups .
  • Key differences: The non-aromatic structure reduces conjugation effects, altering electronic properties and steric flexibility. This compound is used in asymmetric catalysis or chiral ligand synthesis .
(b) 6-Methoxy-N²-methylpyridine-2,3-diamine Dihydrochloride (HC Blue No.7)
  • Structure: Pyridine ring with methoxy and methylamino groups .
  • Applications : Primarily in hair dyes, leveraging the pyridine ring’s stability under oxidative conditions .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Reference
5-Methylbenzene-1,3-diamine diHCl - C9H13Cl2F3N2 277.12 Methyl, diamine Pharmaceutical intermediates
5-Aminobenzene-1,3-diol HCl 6318-56-5 C6H8ClNO2 161.59 Hydroxyl, amine Dye synthesis, polar solvents
2,5-Diaminobenzene-1,4-diol diHCl 24171-03-7 C6H10Cl2N2O2 219.07 Dual hydroxyl, diamine Oxidation-sensitive reactions
cis-Cyclopentane-1,3-diamine diHCl 63591-57-1 C5H14Cl2N2 173.09 Cycloaliphatic diamine Chiral ligands, catalysis
HC Blue No.7 83732-72-3 C7H12Cl2N4O 239.11 Pyridine, methoxy, methylamino Hair dye formulations

Biological Activity

5-Methylbenzene-1,3-diamine dihydrochloride, also known as 2,4-Toluene diamine dihydrochloride, is an aromatic diamine with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H10N2·2HCl
  • Molecular Weight : 195.09 g/mol
  • Melting Point : 255-260 °C
  • CAS Number : 26346-38-3

The compound features two amino groups attached to a methyl-substituted benzene ring, which contributes to its reactivity and versatility in chemical transformations. The presence of these functional groups allows it to participate in various biochemical interactions.

This compound interacts with specific enzymes and receptors, leading to diverse biochemical effects. Its mechanism of action varies based on the biological context but generally involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Binding : It may bind to various receptors, modulating cellular responses.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). For instance, a derivative of this compound demonstrated a significant reduction in minimum inhibitory concentration (MIC) against MRSA compared to its parent compound .
  • Anticancer Properties : Preliminary studies indicate that this compound may have anticancer effects. In vitro assays have shown pro-apoptotic effects at low concentrations in various cancer cell lines . For example:
    • IC50 values for certain derivatives were reported as low as 13.7 μM against ovarian cancer cells .
  • Enzyme Interaction Studies : The compound has been utilized in studies assessing enzyme kinetics and interactions. Its ability to modify enzyme activity makes it a valuable tool in biochemical assays.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against MRSA; reduced MIC observed
AnticancerPro-apoptotic effects in cancer cell lines
Enzyme InteractionsModulates enzyme activity in biochemical assays

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that the derivatives maintained or enhanced the antimicrobial properties compared to the original compound. Notably:

  • MA-HDA derivative showed a MIC reduction of up to 66% against MRSA .

This highlights the potential for developing more effective antimicrobial agents based on this compound.

Case Study: Anticancer Activity

In another study focusing on anticancer properties, the compound was tested for its effects on A2780 ovarian cancer cells. The findings revealed that certain derivatives exhibited significant cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising avenue for drug development .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-methylbenzene-1,3-diamine dihydrochloride?

Answer:
The synthesis typically involves a two-step process:

Protection and Functionalization : The primary amine groups of 5-methylbenzene-1,3-diamine are protected using tert-butoxycarbonyl (Boc) groups or similar protecting agents to prevent unwanted side reactions. For example, Boc protection under anhydrous conditions with triethylamine as a base .

Deprotection and Salt Formation : The protected intermediate is treated with HCl (e.g., 4M HCl in dioxane) to remove the Boc groups, yielding the dihydrochloride salt. Reaction conditions (e.g., stirring time, temperature) are optimized to ensure high purity (>95%) .

Key considerations include monitoring reaction progress via TLC and adjusting HCl stoichiometry to avoid over-acidification.

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:
Structural confirmation relies on:

  • 1H-NMR Spectroscopy : Peaks for aromatic protons (δ ~6.5–7.5 ppm) and methyl groups (δ ~2.5 ppm) are analyzed. For example, in DMSO-d6, the methyl group adjacent to the amine may appear as a singlet .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, with phase annealing methods (e.g., SHELX-90) improving accuracy for larger structures .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 189.1 for C7H11N2Cl2) .

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Answer:
Contradictions (e.g., unexpected NMR shifts or crystallographic disorder) are addressed via:

  • Computational Validation : Density Functional Theory (DFT) calculations simulate NMR spectra and compare them with experimental data to identify anomalies .
  • Dynamic Light Scattering (DLS) : Detects aggregation in solution that may distort spectral readings.
  • Multi-technique Cross-Verification : Combining IR, Raman, and XPS data ensures consistency in functional group identification .

Advanced: What methods are recommended for assessing the purity of this compound in pharmacological studies?

Answer:

  • HPLC with UV Detection : A C18 column and mobile phase (e.g., acetonitrile/0.1% trifluoroacetic acid) resolve impurities. Purity >98% is critical for in vitro assays .
  • Elemental Analysis : Confirms Cl⁻ content (theoretical: ~27.8% for C7H11N2Cl2) .
  • Karl Fischer Titration : Quantifies residual water (<0.5% w/w) to prevent hydrolysis during storage .

Advanced: How can researchers study the interaction of this compound with biological macromolecules?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values) with proteins like cytochrome P450 .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular Dynamics Simulations : Predicts binding modes using software like GROMACS, validated by cryo-EM or X-ray co-crystallography .

Advanced: How does this compound compare structurally and functionally to its analogs?

Answer:

Analog Structural Difference Functional Impact
N1,N1-Dimethylbenzene-1,3-diamine dihydrochlorideMethyl groups on both aminesReduced solubility; altered receptor affinity
5-Aminobenzene-1,3-diol hydrochlorideHydroxyl substituentsEnhanced hydrogen-bonding capacity; higher polarity
HC Blue No. 7Methoxy-pyridine backboneShifted UV-Vis absorption (λmax ~600 nm) for dye applications

Advanced: What factors influence the stability of this compound under varying experimental conditions?

Answer:

  • pH : Stable in acidic conditions (pH 2–4); degrades above pH 7 due to deprotonation and oxidation .
  • Temperature : Store at 2–8°C; prolonged heating (>60°C) accelerates decomposition (monitored via accelerated stability testing) .
  • Light Exposure : UV light induces photodegradation; use amber vials for storage .

Advanced: What role does this compound play in synthesizing complex molecules?

Answer:
It serves as:

  • Crosslinking Agent : Forms Schiff bases with aldehydes in polymer synthesis (e.g., pH-responsive hydrogels) .
  • Pharmaceutical Intermediate : Used in multi-step syntheses, such as coupling with estradiol derivatives via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Catalyst Support : Anchors transition metals (e.g., Pd) for Suzuki-Miyaura coupling reactions .

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